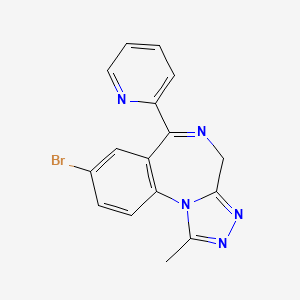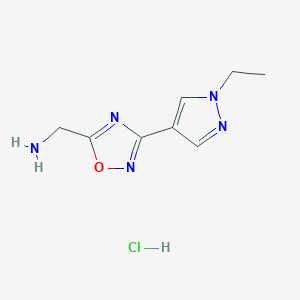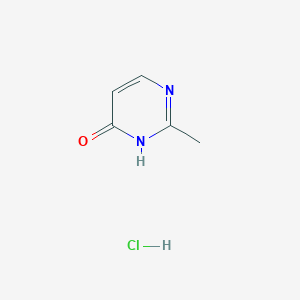
Pyrazolam
Overview
Description
Pyrazolam is a benzodiazepine derivative that was originally developed by a team led by Leo Sternbach at Hoffman-La Roche in the 1970s. It has since been rediscovered and sold as a designer drug since 2012 . This compound is known for its anxiolytic properties and is structurally similar to alprazolam and bromazepam .
Mechanism of Action
Target of Action
Like other benzodiazepines, it is likely to interact with gamma-aminobutyric acid (gaba) receptors . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines potentiate its inhibitory action .
Mode of Action
Based on its structural similarities to other benzodiazepines, it is likely that pyrazolam binds to gaba a receptors, enhancing the effect of gaba and leading to an increase in inhibitory effects in the central nervous system .
Biochemical Pathways
As a benzodiazepine, it is likely to affect pathways involving gaba neurotransmission .
Pharmacokinetics
A study showed an elimination half-life of about 17 hours .
Result of Action
As a benzodiazepine, it is likely to cause central nervous system depression .
Action Environment
Like other benzodiazepines, its effects may be influenced by factors such as the individual’s health status, other medications or substances they may be taking, and their genetic makeup .
Biochemical Analysis
Biochemical Properties
Pyrazolam is structurally similar to alprazolam, with this compound having a bromine atom on the benzene ring of the benzodiazepine nucleus instead of chlorine and a pyridine ring instead of a benzene ring on C-6 of the diazepine ring . It mediates its CNS-depressant activity through the neurotransmitter gamma-amino butyric acid (GABA), the major inhibitory neurotransmitter in the brain .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with GABA A receptors, which potentiates the inhibitory action of GABA . This results in a decrease in neuronal excitability, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Molecular Mechanism
This compound binds to GABA A receptors, enhancing the effect of the neurotransmitter GABA . This increases the flow of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an overall decrease in neuronal firing .
Temporal Effects in Laboratory Settings
In a study where one of the authors ingested two 0.5-mg this compound tablets, the results showed an elimination half-life of about 17 hours and no detectable metabolism . The parent compound was detected in serum for more than 50 hours and in urine for approximately 6 days .
Metabolic Pathways
This compound is metabolized primarily by the liver, with the parent compound being detectable in serum and urine for extended periods after ingestion
Preparation Methods
The synthesis of pyrazolam involves several steps:
Condensation of bromazepam with methylamine and titanium tetrachloride: This reaction produces an amidine intermediate.
Nitrosylation: The amidine is treated with nitrous acid to form a nitrosylation product.
Reaction with hydrazine: This step yields another intermediate.
Cyclization with triethyl orthoacetate: This final step completes the synthesis of this compound.
Chemical Reactions Analysis
Pyrazolam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively studied.
Reduction: Similar to other benzodiazepines, this compound can undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly involving the bromine atom in its structure.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrazolam has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the detection and characterization of benzodiazepines.
Biology: Studied for its effects on the central nervous system, particularly its anxiolytic properties.
Medicine: Investigated for potential therapeutic uses, although it is not approved for medical use in many countries.
Industry: Limited industrial applications due to its status as a designer drug.
Comparison with Similar Compounds
Pyrazolam is structurally similar to other benzodiazepines such as alprazolam and bromazepam . it is unique in that it does not undergo metabolism and is excreted unchanged. This characteristic may influence its duration of action and potential side effects. Other similar compounds include:
Alprazolam: Known for its anxiolytic and sedative properties.
Bromazepam: Used for its anxiolytic effects.
Etizolam: Another designer benzodiazepine with similar effects.
This compound’s unique properties make it a compound of interest in both scientific research and forensic toxicology.
Properties
IUPAC Name |
8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWSFIQQPVEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043303 | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39243-02-2 | |
| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)


